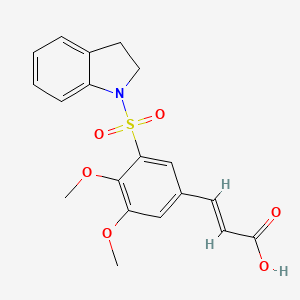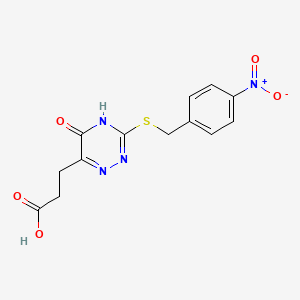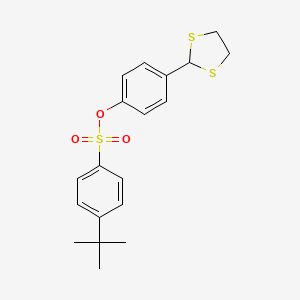
(E)-3-(3-(indolin-1-ylsulfonyl)-4,5-dimethoxyphenyl)acrylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-3-(3-(indolin-1-ylsulfonyl)-4,5-dimethoxyphenyl)acrylic acid, also known as IDN-7314, is a novel small molecule that has gained attention in the scientific community due to its potential therapeutic applications. This compound has been synthesized using various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments. In
Mécanisme D'action
(E)-3-(3-(indolin-1-ylsulfonyl)-4,5-dimethoxyphenyl)acrylic acid has been shown to inhibit the activity of the enzyme protein disulfide isomerase (PDI), which is involved in the regulation of protein folding and redox signaling. PDI has been implicated in various diseases, including cancer and inflammatory diseases. (E)-3-(3-(indolin-1-ylsulfonyl)-4,5-dimethoxyphenyl)acrylic acid has been shown to inhibit the isomerase and chaperone activities of PDI, leading to the accumulation of misfolded proteins and the induction of the unfolded protein response (UPR). The UPR is a cellular stress response that is activated in response to the accumulation of misfolded proteins and is involved in the regulation of cell survival and death.
Biochemical and Physiological Effects:
(E)-3-(3-(indolin-1-ylsulfonyl)-4,5-dimethoxyphenyl)acrylic acid has been shown to have various biochemical and physiological effects. In preclinical studies, it has been shown to reduce inflammation, inhibit cancer cell growth, and reduce fibrosis. In addition, (E)-3-(3-(indolin-1-ylsulfonyl)-4,5-dimethoxyphenyl)acrylic acid has been shown to induce the UPR and activate the apoptotic pathway in cancer cells, leading to cell death. It has also been shown to reduce the expression of pro-inflammatory cytokines and chemokines in animal models of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
(E)-3-(3-(indolin-1-ylsulfonyl)-4,5-dimethoxyphenyl)acrylic acid has several advantages for lab experiments. It is a small molecule, making it easy to synthesize and modify. In addition, it has been extensively studied for its mechanism of action and has shown promising results in preclinical studies. However, there are some limitations to using (E)-3-(3-(indolin-1-ylsulfonyl)-4,5-dimethoxyphenyl)acrylic acid in lab experiments. It has low solubility in water, which can make it difficult to use in some assays. In addition, its mechanism of action is not fully understood, which can make it difficult to interpret results.
Orientations Futures
For the study of (E)-3-(3-(indolin-1-ylsulfonyl)-4,5-dimethoxyphenyl)acrylic acid include the development of more efficient synthesis methods, investigation of its mechanism of action, exploration of its therapeutic applications, and the development of more soluble derivatives.
Méthodes De Synthèse
(E)-3-(3-(indolin-1-ylsulfonyl)-4,5-dimethoxyphenyl)acrylic acid has been synthesized using various methods, including a one-pot reaction method and a multi-step synthesis method. The one-pot reaction method involves the condensation of 4,5-dimethoxy-2-nitrobenzaldehyde with indoline-1-sulfonamide in the presence of a base, followed by reduction of the resulting nitro compound using sodium dithionite. The final step involves the acid-catalyzed cyclization of the intermediate product to form (E)-3-(3-(indolin-1-ylsulfonyl)-4,5-dimethoxyphenyl)acrylic acid. The multi-step synthesis method involves the synthesis of the key intermediate, 3-(3-(indolin-1-ylsulfonyl)-4,5-dimethoxyphenyl)acrylic acid, which is then subjected to an acid-catalyzed cyclization to form (E)-3-(3-(indolin-1-ylsulfonyl)-4,5-dimethoxyphenyl)acrylic acid.
Applications De Recherche Scientifique
(E)-3-(3-(indolin-1-ylsulfonyl)-4,5-dimethoxyphenyl)acrylic acid has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and anti-fibrotic effects. Inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease have been the focus of research, with (E)-3-(3-(indolin-1-ylsulfonyl)-4,5-dimethoxyphenyl)acrylic acid showing promising results in preclinical studies. In addition, (E)-3-(3-(indolin-1-ylsulfonyl)-4,5-dimethoxyphenyl)acrylic acid has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been shown to have anti-fibrotic effects in animal models of liver and lung fibrosis.
Propriétés
IUPAC Name |
(E)-3-[3-(2,3-dihydroindol-1-ylsulfonyl)-4,5-dimethoxyphenyl]prop-2-enoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO6S/c1-25-16-11-13(7-8-18(21)22)12-17(19(16)26-2)27(23,24)20-10-9-14-5-3-4-6-15(14)20/h3-8,11-12H,9-10H2,1-2H3,(H,21,22)/b8-7+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOCNVRJXSJPINX-BQYQJAHWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=CC(=O)O)S(=O)(=O)N2CCC3=CC=CC=C32)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=CC(=C1)/C=C/C(=O)O)S(=O)(=O)N2CCC3=CC=CC=C32)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(3-(indolin-1-ylsulfonyl)-4,5-dimethoxyphenyl)acrylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2,5-dimethoxyphenyl)-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2387168.png)
![2,3,4-trifluoro-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide](/img/structure/B2387173.png)
![2-Methoxyethyl 5-[(4-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2387174.png)
![Ethyl 2-(2-(2,4-dichlorophenoxy)acetamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2387176.png)


![4-[2-(4-Methylpyrimidin-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carbonyl]-1-(oxan-4-yl)pyrrolidin-2-one](/img/structure/B2387180.png)
![5,12-Dibromo-2,9-dioctylanthra[2,1,9-def:6,5,10-d'e'f']diisoquinoline-1,3,8,10(2H,9H)-tetraone](/img/structure/B2387183.png)

![N-(4-ethylphenyl)-4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carboxamide](/img/structure/B2387186.png)
![1-(3,5-difluorobenzyl)-3-(2-fluorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)

![6-[(2,6-Dichlorophenyl)methyl]-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2387189.png)